Boc-Lys-OSu Boc-Lys-OSu
Brand Name: Vulcanchem
CAS No.: 133506-39-5
VCID: VC21226474
InChI: InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O
Molecular Formula: C15H25N3O6
Molecular Weight: 343.38 g/mol

Boc-Lys-OSu

CAS No.: 133506-39-5

Cat. No.: VC21226474

Molecular Formula: C15H25N3O6

Molecular Weight: 343.38 g/mol

* For research use only. Not for human or veterinary use.

Boc-Lys-OSu - 133506-39-5

Specification

CAS No. 133506-39-5
Molecular Formula C15H25N3O6
Molecular Weight 343.38 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-10(6-4-5-9-16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1
Standard InChI Key RKLPZHBCNFXHDS-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)ON1C(=O)CCC1=O
SMILES CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCN)C(=O)ON1C(=O)CCC1=O

Introduction

Chemical Structure and Properties

tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-Lys-OSu) is derived from lysine, an essential amino acid. Unlike its doubly protected counterpart Boc-Lys(Boc)-OSu, this compound features a single Boc protection group on the alpha-amino position, leaving the epsilon-amino group of the lysine side chain free for further modifications .

Molecular Characteristics

The molecular structure of Boc-Lys-OSu can be described as follows:

PropertyValue
Chemical FormulaC₁₅H₂₅N₃O₆
Molecular WeightApproximately 343.38 g/mol
AppearanceWhite to off-white crystalline powder
Functional GroupsBoc protection group, free epsilon-amino group, N-hydroxysuccinimide ester
SolubilityTypically soluble in organic solvents such as DMF, DCM

Structural Features

The compound features three key structural elements that define its reactivity and applications:

  • The tert-butyloxycarbonyl (Boc) group protecting the alpha-amino position, which is acid-labile but stable under basic conditions

  • The unprotected epsilon-amino group on the lysine side chain, providing a site for further chemical modifications

  • The activated N-hydroxysuccinimide (OSu) ester, which readily reacts with nucleophiles to form amide bonds

Synthesis and Preparation Methods

The synthesis of Boc-Lys-OSu typically involves a multi-step process starting from L-lysine and proceeding through selective protection and activation steps.

General Synthetic Route

The preparation of Boc-Lys-OSu generally follows these key steps:

  • Selective protection of the alpha-amino group of lysine with a Boc group

  • Formation of the N-hydroxysuccinimide ester through reaction with N-hydroxysuccinimide and a coupling agent

Detailed Synthetic Procedure

Similar to the synthesis of related compounds, the preparation typically proceeds as follows:

  • Selective Boc protection: L-lysine is treated with di-tert-butyl dicarbonate (Boc₂O) under carefully controlled pH conditions to selectively protect the alpha-amino group .

  • Activation: The resulting Boc-Lys-OH is reacted with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the activated OSu ester .

The selective protection of only the alpha-amino group represents a significant challenge in this synthesis, requiring precise control of reaction conditions to prevent protection of the side chain amino group.

Applications in Peptide Synthesis

Boc-Lys-OSu serves as a vital building block in peptide synthesis, offering unique capabilities due to its selective protection pattern.

Role in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-Lys-OSu provides several advantages:

  • The activated OSu ester enables efficient coupling reactions with other amino acid residues

  • The free epsilon-amino group allows for selective modifications of the lysine side chain

  • The Boc protection strategy is compatible with various peptide synthesis approaches

Orthogonal Protection Strategies

One of the most valuable aspects of Boc-Lys-OSu is its compatibility with orthogonal protection schemes:

  • The alpha-amino Boc group can be selectively removed under acidic conditions

  • The free epsilon-amino group can be selectively modified with other protecting groups or functional moieties

  • This orthogonality enables the synthesis of complex peptides with specifically modified lysine residues

Chemical Reactions

Boc-Lys-OSu participates in several key chemical reactions that make it valuable in peptide chemistry and protein modification.

Amide Bond Formation

The primary reaction of Boc-Lys-OSu is the formation of amide bonds:

  • The OSu ester readily reacts with primary amines to form stable amide bonds

  • This reaction typically proceeds under mild conditions in organic solvents

  • The reaction is often complete within hours at room temperature

Side Chain Modifications

The free epsilon-amino group allows for selective modifications:

  • Acylation with various activated carboxylic acids

  • Reductive amination with aldehydes

  • Conjugation with various functional groups, including fluorescent tags and bioactive molecules

Deprotection Reactions

The Boc group can be selectively removed:

  • Treatment with trifluoroacetic acid (TFA) typically removes the Boc group within 1-2 hours

  • The deprotection is usually conducted in the presence of scavengers to prevent side reactions

  • After deprotection, the resulting free alpha-amino group can participate in further coupling reactions

Comparison with Similar Compounds

To understand the unique properties and applications of Boc-Lys-OSu, it is instructive to compare it with related compounds.

Comparison with Boc-Lys(Boc)-OSu

FeatureBoc-Lys-OSuBoc-Lys(Boc)-OSu
Protection PatternAlpha-amino protected onlyBoth alpha and epsilon-amino protected
Molecular Weight~343.38 g/mol443.5 g/mol
Side Chain ReactivityReactive (free NH₂)Protected (unreactive)
ApplicationsSelective side-chain modificationsStandard peptide coupling
Deprotection StepsSingle deprotection stepRequires two deprotection steps

Comparison with Other Activated Lysine Derivatives

Various other lysine derivatives offer different protection strategies and reactive groups:

  • Fmoc-Lys-OSu: Uses Fmoc instead of Boc for alpha-amino protection, offering base-labile protection

  • Boc-Lys(Z)-OSu: Features a benzyloxycarbonyl (Z) group on the epsilon-amino group, providing orthogonal protection removable by hydrogenolysis

  • Boc-Lys(m)-OH: Features modified side chains for specialized applications in redox chemistry

Biological Applications and Research

The unique properties of Boc-Lys-OSu make it valuable for various biological applications beyond conventional peptide synthesis.

Protein Modification

Boc-Lys-OSu enables selective modification of proteins:

  • The activated ester allows for site-specific labeling of protein surfaces

  • The free epsilon-amino group provides a handle for introducing various functional groups

  • These modifications enable studies of protein structure, function, and interactions

Bioconjugation Applications

Research utilizing Boc-Lys-OSu in bioconjugation has led to developments in:

  • Creation of peptide-drug conjugates for targeted drug delivery

  • Development of peptide-based imaging agents

  • Synthesis of peptide-polymer conjugates with enhanced stability and bioavailability

Research in Redox-Active Peptides

The compound has been utilized in the development of redox-active peptides:

  • The free epsilon-amino group allows for attachment of electron donor moieties such as phenothiazine

  • These modified peptides can serve as models for electron transfer processes in biological systems

  • Researchers have synthesized peptides containing lysine residues modified with redox-active groups for studying electron transfer mechanisms

Analysis and Characterization Methods

Several analytical techniques are essential for confirming the identity, purity, and structural integrity of Boc-Lys-OSu.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR shows characteristic signals for the tert-butyl group (~1.4 ppm) and the succinimide ring (~2.8 ppm)

    • ¹³C NMR displays signals for the carbonyl carbons and the tert-butyl group

  • Mass Spectrometry:

    • Expected molecular ion peak at approximately m/z 343 [M+H]⁺

    • Characteristic fragmentation patterns involving loss of the Boc group and succinimide moiety

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) provides:

  • Assessment of purity using reverse-phase columns

  • Monitoring of reactions and degradation products

  • Preparative purification when necessary

Typical HPLC conditions include:

  • C18 column

  • Gradient elution with acetonitrile/water mixtures

  • UV detection at 220-254 nm

Quality Control Parameters

For research applications, the following quality control parameters are typically assessed:

ParameterAcceptable RangeMethod
Purity≥98%HPLC
IdentityMatches referenceNMR, MS
Optical Rotation[α]D within ±2° of reference valuePolarimetry
SolubilityClear solution in DMF at 10 mg/mLVisual inspection
Moisture Content≤0.5%Karl Fischer titration

Recent Research Developments

Recent studies have expanded the applications of Boc-Lys-OSu in various fields of research.

Advances in Peptide Chemistry

Recent developments include:

  • Implementation of Boc-Lys-OSu in automated solid-phase peptide synthesizers for high-throughput production

  • Development of microwave-assisted coupling methods that significantly reduce reaction times

  • Application in the synthesis of cyclic peptides through selective side-chain modifications

Materials Science Applications

Emerging research has utilized Boc-Lys-OSu in materials science:

  • Development of peptide-based hydrogels with responsive properties

  • Creation of self-assembling peptide nanostructures

  • Synthesis of peptide-modified surfaces for specific biological interactions

Biomedical Research

In biomedical applications, Boc-Lys-OSu has facilitated:

  • Development of peptide-based drug delivery systems with enhanced targeting

  • Creation of peptide vaccines with improved immunogenicity

  • Synthesis of diagnostic peptides for detecting disease biomarkers

Practical Considerations for Research Use

Researchers working with Boc-Lys-OSu should consider several practical aspects to ensure successful experiments.

Solubility Considerations

Optimal solubility is achieved in:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

Water and alcohols should be avoided as they can cause hydrolysis of the activated ester.

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